![molecular formula C22H25N3O3 B255014 (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate involves the inhibition of various enzymes and proteins involved in cell growth and division. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate vary depending on the application. In antimicrobial and antifungal studies, it has been found to inhibit the growth of various microorganisms. In anticancer studies, it has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease studies, it has been found to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate for lab experiments include its potent antimicrobial, antifungal, and anticancer properties. Its ability to cross the blood-brain barrier also makes it a potential candidate for the treatment of neurodegenerative diseases. However, its limited solubility in water and ethanol can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research and development of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate is a promising compound with potential applications in various fields. Its potent antimicrobial, antifungal, and anticancer properties, as well as its ability to cross the blood-brain barrier, make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate involves the reaction of pyridine-4-carbaldehyde, ethyl acetoacetate, and dimethylamino propylamine in the presence of ethanol and sodium ethoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate |
|---|---|
Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H25N3O3/c1-15-5-7-17(8-6-15)20(26)18-19(16-9-11-23-12-10-16)25(22(28)21(18)27)14-4-13-24(2)3/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+ |
InChI Key |
CGAVYHDCPFDMIH-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=NC=C3)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=NC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
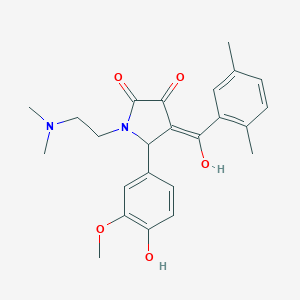
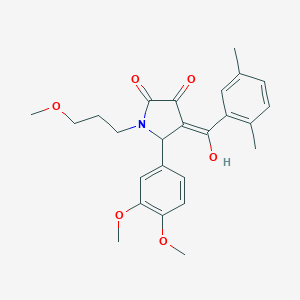
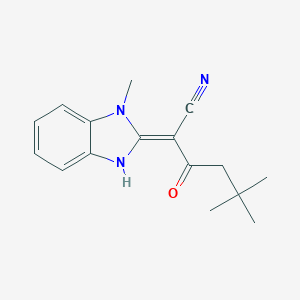

![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
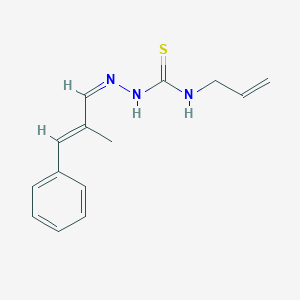
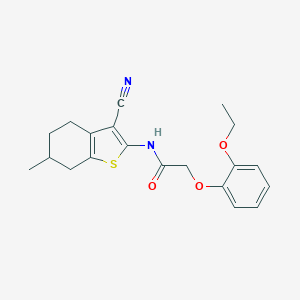
![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)
